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Introduction

Flonoltinib (also known as Flonoltinib Maleate) is a potent and selective dual inhibitor of
Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] The JAK2V617F
mutation is a key driver in myeloproliferative neoplasms (MPNSs), leading to constitutive
activation of the JAK/STAT signaling pathway.[4] Flonoltinib has demonstrated significant
efficacy in preclinical models of MPNs, particularly in xenograft models utilizing Ba/F3 cells
expressing the human JAK2V617F mutation.[4][5] These application notes provide detailed
protocols for the in vivo administration of Flonoltinib in a Ba/F3-JAK2V617F xenograft mouse
model, along with methods for evaluating its therapeutic effects.

Flonoltinib selectively binds to the pseudokinase (JH2) domain of JAK2, distinguishing its
mechanism from other JAK2 inhibitors that primarily target the ATP-binding site of the kinase
(JH1) domain.[4][6] This interaction allosterically inhibits JAK2 activity, leading to the
downregulation of downstream signaling molecules such as STAT3 and STAT5.[4][6] In vivo
studies have shown that Flonoltinib administration leads to a dose-dependent reduction in
splenomegaly, a hallmark of MPNs, and prolongs the survival of tumor-bearing mice.[4][5]
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In Vivo Efficacy of Flonoltinib in Ba/lF3-JAK2V617F
Xenaograft Model

Treatment Administration Median Spleen Weight
Dose (mg/kg) . .

Group Route Survival (days) Inhibition (%)
Oral (p.o.), twice

Vehicle - ) (p-0) 25
daily

o Oral (p.o.), twice

Flonoltinib 15 ) 30 72.56

daily

o Oral (p.o.), twice
Flonoltinib 30 ) 31 97.92
daily

Effect of Flonoltinib on Serum Cytokine Levels in BalF3-
EPOR-JAK2V617F Xenograft Model

Treatment Administration ] TNF-a
Dose (mglkg) IL-6 Reduction .
Group Route Reduction

Oral (p.o.), twice

Vehicle :
daily
o Oral (p.o.), twice
Flonoltinib 15 dail Dose-dependent  Dose-dependent
aily
o Oral (p.o.), twice
Flonoltinib 30 dail Dose-dependent  Dose-dependent
aily
o Oral (p.o.), twice
Flonoltinib 45 Dose-dependent  Dose-dependent

daily

Note: Specific quantitative values for IL-6 and TNF-a were not available in the reviewed
literature, which only stated a dose-dependent decrease.[4]

Signaling Pathways and Experimental Workflow
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JAK-STAT Signaling Pathway and Flonoltinib Inhibition
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JAK-STAT signaling and Flonoltinib's point of inhibition.
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Ba/F3-JAK2V617F Xenograft Experimental Workflow

Cell Preparation
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cells

:

2. Harvest and count cells

;

3. Resuspend in PBS
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:

5. Allow for disease
development (3 days)

Treaiment
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twice daily via oral gavage
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Endpoint/Analysis
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Workflow for the Flonoltinib xenograft study.
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Experimental Protocols
Ba/F3-JAK2V617F-GFP Cell Culture

Materials:

Ba/F3-JAK2V617F-GFP cells

e RPMI-1640 medium

o Fetal Bovine Serum (FBS), heat-inactivated

 Penicillin-Streptomycin solution (100x)

o Phosphate-Buffered Saline (PBS), sterile

e T25 or T75 culture flasks

o Centrifuge

Hemocytometer or automated cell counter

Protocol:

Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 1%
Penicillin-Streptomycin.

o Culture Ba/F3-JAK2V617F-GFP cells in suspension in a humidified incubator at 37°C with
5% CO2.

e Maintain cell density between 1 x 10”5 and 1 x 10”6 cells/mL.

o Split cultures every 2-3 days by centrifuging the cell suspension at 125 x g for 5 minutes,
aspirating the supernatant, and resuspending the cell pellet in fresh complete growth
medium at the desired seeding density.

Establishment of Ba/lF3-JAK2V617F Xenograft Model

Materials:
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BALB/c-nude mice (female, 6-8 weeks old)

Cultured Ba/F3-JAK2V617F-GFP cells

Sterile PBS

1 mL syringes with 27-gauge needles

Heating lamp or chamber
Protocol:
o Harvest Ba/F3-JAK2V617F-GFP cells during their logarithmic growth phase.

o Wash the cells once with sterile PBS by centrifugation (125 x g for 5 minutes) and resuspend
the pellet in sterile PBS.

o Count the cells and adjust the concentration to 3.0 x 10"7 cells/mL in sterile PBS. Keep the
cell suspension on ice.

o Warm the mice briefly using a heating lamp to dilate the lateral tail veins.

« Inject 100 pL of the cell suspension (containing 3.0 x 10”6 cells) into the lateral tail vein of
each mouse.

e Monitor the mice for signs of distress and allow for disease development for 3 days before
initiating treatment.

Preparation and Administration of Flonoltinib

Materials:
¢ Flonoltinib Maleate

e Vehicle (A common vehicle for oral gavage is 0.5% methylcellulose in sterile water, though
the specific vehicle for Flonoltinib was not detailed in the reviewed literature)

o Sterile water
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Weighing scale

Homogenizer or sonicator

Oral gavage needles (18-20 gauge, with a rounded tip)

1 mL syringes

Protocol:

Calculate the required amount of Flonoltinib based on the mean body weight of the mice in
each treatment group (15 mg/kg and 30 mg/kg).

o Prepare the Flonoltinib suspension in the chosen vehicle. For example, to prepare a 3
mg/mL solution for a 30 mg/kg dose (assuming a 10 mL/kg dosing volume), weigh the
appropriate amount of Flonoltinib and add it to the vehicle.

e Ensure the compound is uniformly suspended using a homogenizer or sonicator.

o Administer the Flonoltinib suspension or vehicle control to the mice twice daily via oral
gavage. The volume should not exceed 10 mL/kg of body weight.

Continue treatment for the duration of the study (e.g., 22 days).

Assessment of Treatment Efficacy

4.1. Survival and Body Weight Monitoring:

Monitor the mice daily for clinical signs of toxicity and morbidity.

Record the body weight of each mouse twice weekly.

Euthanize mice that meet pre-defined humane endpoints (e.g., >20% body weight loss,
severe lethargy).

Record the date of death for survival analysis.

4.2. Spleen Weight Measurement:
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e At the end of the study, euthanize all remaining mice.

e Perform a laparotomy and carefully excise the spleen.

o Gently blot the spleen on filter paper to remove excess blood and fluid.
» Weigh the spleen using an analytical balance.

o Calculate the percentage of spleen weight inhibition for each treatment group compared to
the vehicle control group.

Pharmacodynamic Analyses

5.1. Serum Cytokine Analysis (ELISA):

» At the time of euthanasia, collect blood via cardiac puncture and allow it to clot at room
temperature.

e Centrifuge at 2,000 x g for 10 minutes to separate the serum.
o Store the serum at -80°C until analysis.

o Measure the concentrations of mouse IL-6 and TNF-a in the serum using commercially
available ELISA kits, following the manufacturer's instructions.

5.2. Western Blot for p-STAT3 and p-STAT5S in Spleen Tissue:

o Immediately after excision, flash-freeze a portion of the spleen in liquid nitrogen and store it
at -80°C.

o Prepare protein lysates from the frozen spleen tissue by homogenizing in RIPA buffer
supplemented with protease and phosphatase inhibitors.

o Centrifuge the lysates at 12,000 rpm for 20 minutes at 4°C to pellet cellular debris.
o Determine the protein concentration of the supernatant using a BCA protein assay.

e Separate equal amounts of protein (e.g., 20-40 ug) by SDS-PAGE and transfer to a PVDF
membrane.
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» Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween
20 (TBS-T).

e Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), phospho-
STATS (Tyr694), total STAT3, total STAT5, and a loading control (e.g., B-actin or GAPDH)
overnight at 4°C.

e Wash the membrane with TBS-T and incubate with the appropriate HRP-conjugated
secondary antibodies.

 Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

o Quantify the band intensities using densitometry software and normalize the levels of
phosphorylated proteins to the total protein levels.

Conclusion

These protocols provide a comprehensive framework for evaluating the in vivo efficacy of
Flonoltinib in a Ba/F3-JAK2V617F xenograft model. Adherence to these detailed methods will
enable researchers to robustly assess the therapeutic potential of Flonoltinib and other JAK2
inhibitors for the treatment of myeloproliferative neoplasms. The provided diagrams offer a
clear visualization of the underlying biological pathway and the experimental process,
facilitating a deeper understanding of the study's design and rationale.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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